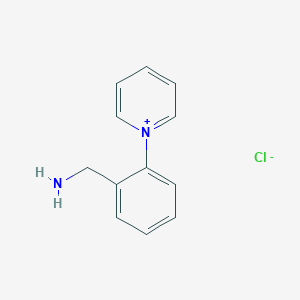
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a pyridinium ion. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
The synthesis of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride typically involves the reaction of 2-(aminomethyl)phenyl derivatives with pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the pyridinium salt. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Aplicaciones Científicas De Investigación
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various pyridinium derivatives.
Biology: The compound is employed in biochemical studies to investigate the interactions of pyridinium salts with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The pyridinium ion can also participate in electrostatic interactions with negatively charged biomolecules, influencing their function. These interactions can affect various biological processes, including enzyme activity, signal transduction, and gene expression .
Comparación Con Compuestos Similares
1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride can be compared with other similar compounds, such as:
1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride: This compound has a similar structure but with the aminomethyl group attached to the para position of the phenyl ring.
1-(3-(Aminomethyl)phenyl)pyridin-1-ium chloride: In this compound, the aminomethyl group is attached to the meta position of the phenyl ring.
1-(2-(Aminomethyl)phenyl)pyridin-1-ium bromide: This compound has a bromide ion instead of a chloride ion.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C12H13ClN2 |
|---|---|
Peso molecular |
220.70 g/mol |
Nombre IUPAC |
(2-pyridin-1-ium-1-ylphenyl)methanamine;chloride |
InChI |
InChI=1S/C12H13N2.ClH/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;/h1-9H,10,13H2;1H/q+1;/p-1 |
Clave InChI |
LFAZLMWFLLADNI-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C=C1)C2=CC=CC=C2CN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673440.png)
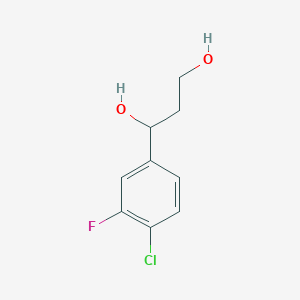

![1-[2-(Methoxymethoxy)ethyl]-2-methylbenzene](/img/structure/B13673458.png)


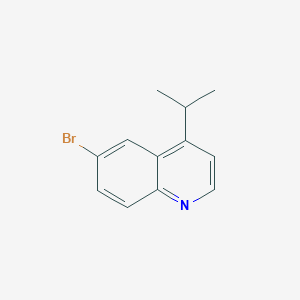

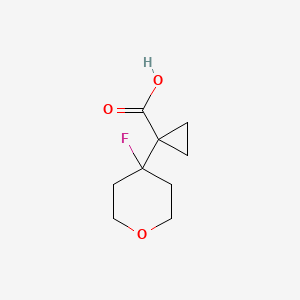
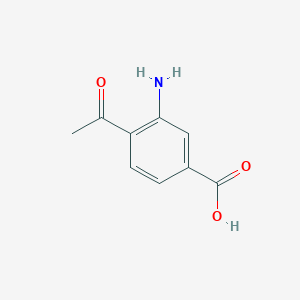
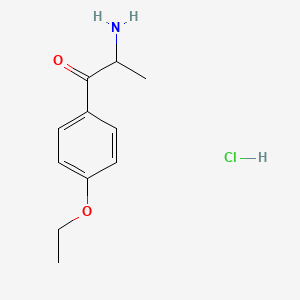
![3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13673523.png)
![8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673526.png)
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B13673535.png)
